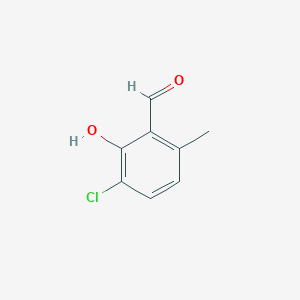

3-Chloro-2-hydroxy-6-methylbenzaldehyde

Description

Significance of ortho-Hydroxybenzaldehydes as Chemical Precursors

ortho-Hydroxybenzaldehydes, also known as salicylaldehydes, are particularly important precursors in organic synthesis. The proximity of the hydroxyl and aldehyde groups allows for intramolecular hydrogen bonding, which influences their physical and chemical properties. This arrangement also facilitates their participation in a variety of cyclization and condensation reactions, leading to the formation of heterocyclic compounds such as coumarins, chromones, and benzofurans. These heterocyclic scaffolds are prevalent in many biologically active natural products and synthetic pharmaceuticals. Furthermore, the ability of ortho-hydroxybenzaldehydes to form stable Schiff bases with amines makes them crucial ligands in coordination chemistry, with applications in catalysis and materials science.

Role of Halogenation and Methylation in Aromatic Aldehyde Chemistry

The introduction of halogen and methyl substituents onto the aromatic ring of a benzaldehyde (B42025) derivative significantly modulates its chemical reactivity and physical properties.

Halogenation , the process of introducing one or more halogen atoms, primarily exerts a strong inductive electron-withdrawing effect, which can increase the electrophilicity of the aldehyde's carbonyl carbon. This enhancement of electrophilicity can, in turn, increase the compound's reactivity towards nucleophiles. The position of the halogen atom also plays a crucial role; for instance, halogens in the ortho and para positions can participate in resonance, which can either enhance or counteract the inductive effect depending on the specific reaction. mdpi.com The size of the halogen atom also introduces steric effects that can influence reaction pathways and rates. libretexts.org

Methylation , the addition of a methyl group, generally has the opposite electronic effect. As an electron-donating group, a methyl substituent tends to decrease the electrophilicity of the carbonyl carbon, potentially reducing its reactivity in nucleophilic addition reactions. ncert.nic.in However, the steric bulk of the methyl group can also play a significant role in directing the regioselectivity of reactions and influencing the conformational preferences of the molecule. The strategic placement of both halogen and methyl groups allows for fine-tuning of the electronic and steric properties of the benzaldehyde, enabling chemists to design molecules with specific reactivity profiles for targeted applications.

Overview of Research Trajectories for Substituted Benzaldehydes

The field of substituted benzaldehydes is a dynamic area of chemical research with several key trajectories. One major focus is the development of novel synthetic methodologies to access a diverse range of functionalized benzaldehydes with high efficiency and selectivity. acs.org This includes the exploration of new catalytic systems and one-pot reaction sequences. researchgate.net

Another significant research direction is the application of substituted benzaldehydes in the synthesis of biologically active molecules. guidechem.com Their role as precursors to pharmaceuticals, agrochemicals, and natural products continues to drive much of the research in this area. Furthermore, there is growing interest in the use of substituted benzaldehydes in materials science, for example, in the synthesis of polymers, dyes, and liquid crystals. The unique photophysical properties of certain substituted benzaldehydes also make them attractive for applications in optoelectronics and sensor technology. Recent advancements also include the use of substituted benzaldehydes in C-H functionalization reactions, which offer new avenues for the efficient construction of complex molecular architectures. rsc.orgacs.org

The specific compound at the heart of this article, 3-Chloro-2-hydroxy-6-methylbenzaldehyde , embodies the convergence of these key structural features. The following sections will delve into the known chemical and physical properties, synthesis, and research applications of this particular halogenated hydroxybenzaldehyde.

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| CAS Number | 153782-74-2 |

| Predicted XlogP | 2.6 |

This table presents fundamental chemical data for this compound. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-hydroxy-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMXSVMNUSEYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576357 | |

| Record name | 3-Chloro-2-hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153782-74-2 | |

| Record name | 3-Chloro-2-hydroxy-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-hydroxy-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2 Hydroxy 6 Methylbenzaldehyde and Analogues

De Novo Synthesis Approaches

De novo synthesis strategies focus on building the target molecule from simpler aromatic precursors by introducing the required chloro, hydroxyl, methyl, and formyl groups in a controlled manner.

Targeted Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, allowing for the direct introduction of functional groups onto an aromatic ring. The synthesis of polysubstituted benzaldehydes like 3-chloro-2-hydroxy-6-methylbenzaldehyde relies on the careful orchestration of these reactions, leveraging the directing effects of the substituents already present on the ring. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating but also ortho-, para-directing. The formyl group (-CHO) is strongly deactivating and meta-directing.

In a potential synthesis, starting with a molecule like 2-methylphenol (o-cresol), the powerful ortho-, para-directing influence of the hydroxyl group would guide incoming electrophiles. For instance, formylation, an EAS reaction, can be used to introduce the aldehyde group. A patented process for a similar compound, 2-hydroxy-3-isopropyl-6-methylbenzaldehyde, involves the reaction of thymol (B1683141) with paraformaldehyde in the presence of a catalyst, demonstrating a targeted formylation. google.com Subsequent chlorination would then be directed by the existing groups to the desired position. The challenge lies in achieving the precise regiochemistry among multiple activated positions.

| Reaction Type | Starting Material Example | Electrophile | Key Consideration |

| Formylation | 2-Chloro-6-methylphenol (B1203925) | CO/HCl (Gattermann-Koch) or Paraformaldehyde | Directing effects of -OH, -Cl, and -CH₃ groups to install the -CHO group at the C1 position. |

| Chlorination | 2-Hydroxy-6-methylbenzaldehyde | Cl₂ / Lewis Acid | The powerful ortho-directing -OH group favors substitution at C3 and C5. |

| Nitration | 2-Methylphenol | HNO₃ / H₂SO₄ | Can be used to introduce a nitrogen-containing group that is later converted, with regioselectivity guided by the -OH and -CH₃ groups. |

Vilsmeier-Haack Formylation in Substituted Phenols

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds, including phenols and their derivatives. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comnumberanalytics.com This electrophilic species then attacks the activated aromatic ring. ijpcbs.com

For the synthesis of this compound or its analogues, a suitably substituted phenol (B47542), such as 2-chloro-6-methylphenol, would serve as the substrate. The Vilsmeier reagent is a relatively mild electrophile, making the reaction highly selective for activated rings. chemistrysteps.com The powerful activating and ortho-directing effect of the phenolic hydroxyl group would direct the formylation to the position adjacent to it, yielding the 2-hydroxybenzaldehyde structure. The initial product is an iminium ion, which is subsequently hydrolyzed during workup to reveal the aldehyde functionality. wikipedia.org

Mechanism of Vilsmeier-Haack Reaction:

Formation of Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion. numberanalytics.com

Electrophilic Attack: The electron-rich phenol attacks the Vilsmeier reagent.

Aromatization: A proton is lost to restore the aromaticity of the ring.

Hydrolysis: The resulting iminium salt is hydrolyzed in the workup step to yield the final aldehyde. wikipedia.org

Regioselective Halogenation of Hydroxy-Methylbenzaldehydes

This approach involves the introduction of the chlorine atom onto a pre-existing hydroxy-methylbenzaldehyde scaffold, such as 2-hydroxy-6-methylbenzaldehyde. nih.gov The success of this strategy hinges on controlling the regioselectivity of the halogenation reaction. The substituents on the ring exert strong directing effects; the hydroxyl group is a powerful activating ortho-, para-director, while the aldehyde group is a deactivating meta-director.

In the case of 2-hydroxy-6-methylbenzaldehyde, the hydroxyl group's influence is dominant. It strongly activates the positions ortho and para to it. The para position (C4) is sterically accessible, and one ortho position (C3) is also available for substitution. The other ortho position is occupied by the aldehyde group. Therefore, electrophilic chlorination would be expected to yield a mixture of products, with substitution occurring at the C3 and C5 positions. Achieving high selectivity for the desired 3-chloro isomer would require careful selection of chlorinating agents and reaction conditions to exploit subtle electronic or steric differences between the potential reaction sites. Advanced methods, such as using FAD-dependent halogenase enzymes, can offer high regioselectivity in arene halogenation, although their application may be substrate-specific. nih.gov

Functional Group Interconversion Routes

These synthetic pathways begin with a molecule that already possesses the correct carbon skeleton and substitution pattern, but requires modification of one or more functional groups to arrive at the target aldehyde.

Oxidation of Corresponding Alcohols or Methyl Groups

A common and reliable method for aldehyde synthesis is the oxidation of a primary alcohol. In this context, the precursor would be (3-chloro-2-hydroxy-6-methyl)benzyl alcohol. sigmaaldrich.com This transformation can be achieved using a wide variety of oxidizing agents. The choice of reagent is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Mild oxidizing agents are preferred for this conversion. Reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are frequently used. imperial.ac.uk Another set of effective methods involves activated dimethyl sulfoxide (B87167) (DMSO), as seen in the Swern and Moffatt oxidations. imperial.ac.uk These reactions typically proceed under mild conditions and give high yields of the desired aldehyde.

Alternatively, direct oxidation of the methyl group in a precursor like 2-chloro-6-methylphenol could be considered. However, selectively oxidizing a benzylic methyl group to an aldehyde without further oxidation to the carboxylic acid is challenging and often results in lower yields. Theoretical studies on toluene (B28343) oxidation suggest complex pathways that can lead to benzaldehyde (B42025), but controlling the reaction is difficult. nih.gov

| Oxidizing Agent | Precursor | Key Feature |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Mild; stops at the aldehyde stage. |

| Pyridinium Dichromate (PDC) | Primary Alcohol | Similar to PCC, can be used for sensitive substrates. imperial.ac.uk |

| Activated DMSO (Swern, etc.) | Primary Alcohol | Mild conditions, reduces side reactions. imperial.ac.uk |

| Manganese Dioxide (MnO₂) | Benzylic/Allylic Alcohol | Selective for the oxidation of benzylic and allylic alcohols. |

Reduction of Carboxylic Acid Derivatives

Another major functional group interconversion strategy involves the partial reduction of a carboxylic acid or one of its derivatives. The starting material for this route would be 3-chloro-2-hydroxy-6-methylbenzoic acid or a related compound like 3-chloro-2-methylbenzoic acid. Direct reduction of a carboxylic acid to an aldehyde is difficult as most reducing agents will proceed to the primary alcohol.

Therefore, the carboxylic acid is typically converted to a more easily controlled derivative first. Common strategies include:

Reduction of Acid Chlorides: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). The resulting acid chloride can then be reduced to the aldehyde using a poisoned catalyst, such as in the Rosenmund reduction (H₂, Pd/BaSO₄).

Reduction of Esters: The carboxylic acid can be esterified, and the resulting ester can be reduced to the aldehyde at low temperatures using a hydride reagent such as diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Reduction of Weinreb Amides: A highly effective method involves converting the carboxylic acid to an N-methoxy-N-methylamide (Weinreb amide). This functional group reacts with organometallic or hydride reagents to form a stable tetrahedral intermediate that, upon acidic workup, collapses to the aldehyde, preventing over-reduction to the alcohol. rug.nlresearchgate.net

These methods provide reliable pathways to aldehydes from readily accessible carboxylic acid precursors. wikipedia.org

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the synthetic routes to this compound is crucial for controlling the reaction outcome and optimizing the process. This section explores the rate-determining steps in the key aromatic transformations and the factors governing the stereochemical and regiochemical control.

Elucidation of Rate-Determining Steps in Aromatic Transformations

The synthesis of this compound typically involves two key electrophilic aromatic substitution reactions: chlorination and formylation of a 2-hydroxy-6-methylphenol precursor. In general, the rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the aromatic ring to form a positively charged intermediate known as a sigma complex or arenium ion. quora.com This step involves the disruption of the aromatic system, which is an energetically unfavorable process and thus has the highest activation energy. quora.com

For the chlorination of a phenol derivative, the reaction proceeds through a stepwise substitution. The rate of reaction is often observed to be first-order with respect to both the phenolic compound and the chlorinating agent. nih.gov A proposed mechanism for the chlorination of phenols involves the electrophilic attack of the phenoxide ion by the chlorinating agent in the rate-determining step. researchgate.net The subsequent loss of a proton from the sigma complex is a fast step that restores the aromaticity of the ring.

Similarly, in formylation reactions such as the Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, the selectivity-determining step is believed to be governed by a hydrogen bond, leading to a cyclohexa-2,4-dienone intermediate that dictates the position of formylation. semanticscholar.org In the Reimer-Tiemann reaction, which employs chloroform (B151607) and a strong base, the initial deprotonation of chloroform to generate dichlorocarbene (B158193) is a key step, followed by the electrophilic attack of this carbene on the electron-rich phenoxide ring. psiberg.com The formation of the dichloromethyl-substituted phenol intermediate is the critical step that determines the regioselectivity. psiberg.com

Stereochemical and Regiochemical Control in Synthesis

Stereochemical control is not a factor in the synthesis of this compound as the molecule is achiral and does not possess any stereocenters.

Regiochemical control, however, is of paramount importance. The goal is to introduce the chloro group at the 3-position and the formyl group at the 1-position (adjacent to the hydroxyl group) of the 2-hydroxy-6-methylphenol starting material. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack.

The hydroxyl group is a strong activating group and an ortho, para-director. The methyl group is a weaker activating group and is also an ortho, para-director. In 2-hydroxy-6-methylphenol, the positions ortho to the hydroxyl group are the 1- and 3-positions, and the position para is the 5-position. The methyl group at the 6-position will direct to the 2- and 4-positions. The combined directing effects of the hydroxyl and methyl groups strongly favor electrophilic substitution at the positions ortho and para to the hydroxyl group.

To achieve the desired 3-chloro substitution, the inherent regioselectivity of the chlorination of phenols, which often favors the para-position, needs to be overcome. acs.org This can be achieved through the use of specific catalysts that promote ortho-chlorination. For instance, amine-catalyzed chlorination with sulfuryl chloride has been shown to be highly regioselective for ortho-substitution. lookchem.com The use of a bulky amine catalyst can sterically hinder attack at the para-position, thereby favoring the ortho-position.

For the formylation step, reactions like the Duff and Reimer-Tiemann are known to favor ortho-formylation of phenols. semanticscholar.orgpsiberg.com The magnesium-mediated ortho-specific formylation of phenols using paraformaldehyde is another effective method that proceeds via a phenoxymagnesium chloride intermediate. researchgate.net The coordination of the phenol and formaldehyde (B43269) to the magnesium ion is believed to facilitate the selective ortho-attack.

Optimization of Synthetic Conditions and Yields

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction parameters such as solvent, catalyst, and reactor design is essential.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly impact the rate and selectivity of electrophilic aromatic substitution reactions. In the chlorination of phenols, non-polar solvents are often preferred for amine-catalyzed reactions with sulfuryl chloride to achieve high ortho-selectivity. lookchem.com The solvent can influence the conformation of the transition state and the solvation of the reactive intermediates, thereby affecting the regiochemical outcome. For the chlorination of o-cresol, a study has shown that the ratio of 4-chloro-o-cresol to 6-chloro-o-cresol can be correlated with the steric hindrance of the 6-position by hydrogen-bonded solvent molecules. researchgate.net

In the context of formylation, the Duff reaction is typically carried out in acidic media like acetic acid or trifluoroacetic acid. semanticscholar.org For magnesium-mediated formylations, an initial reaction in methanol (B129727) to form the magnesium bis(phenoxide) is followed by removal of methanol and replacement with a non-coordinating solvent like toluene before the addition of paraformaldehyde. This solvent exchange is crucial as methanol can competitively inhibit the coordination of formaldehyde to the magnesium ion.

Catalyst Development for Enhanced Selectivity

The development of catalysts that can direct the regioselectivity of chlorination is a key area of research. For the selective ortho-chlorination of phenols, various catalytic systems have been explored. Organocatalysts such as (S)-diphenylprolinol have demonstrated high ortho-selectivity (up to 99:1 o:p ratio) in the chlorination of phenols with sulfuryl chloride. nih.gov Nagasawa's bis-thiourea and phenyl boronic acid have also been identified as effective catalysts for ortho-selective chlorination. nih.gov The proposed mechanism for these catalysts often involves the formation of a complex with the phenol and the chlorinating agent, which sterically directs the electrophile to the ortho-position.

The table below summarizes the performance of different catalysts in the regioselective chlorination of phenols, providing an indication of the types of catalysts that could be effective for the synthesis of this compound.

| Catalyst | Chlorinating Agent | Substrate | Selectivity (ortho:para) |

|---|---|---|---|

| (S)-Diphenylprolinol | Sulfuryl Chloride | Phenol | ≤99:1 |

| Nagasawa's bis-thiourea | Sulfuryl Chloride | Phenol | High ortho-selectivity |

| Phenyl Boronic Acid | Sulfuryl Chloride | Phenol | High ortho-selectivity |

| Di-s-butylamine | Sulfuryl Chloride | Phenol | 22.0 |

For the formylation step, Lewis acids such as magnesium chloride are effective in promoting ortho-specific formylation. organic-chemistry.org The coordination of the Lewis acid to the phenolic oxygen increases the nucleophilicity of the aromatic ring and directs the electrophile to the ortho-position.

Continuous Flow Reactor Design and Scalability Studies

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.netamt.uk For hazardous reactions such as chlorinations, which are often highly exothermic and involve toxic reagents, continuous flow reactors provide a safer alternative to traditional batch processes by minimizing the reaction volume at any given time. acs.orgresearchgate.net

The design of a continuous flow reactor for the synthesis of this compound would involve pumping streams of the reactants (e.g., 2-hydroxy-6-methylphenol and the chlorinating agent) and a catalyst through a temperature-controlled reactor coil or microreactor. The short diffusion distances and high surface-area-to-volume ratio in these reactors allow for precise control over reaction temperature and residence time, which can lead to improved selectivity and yield. scispace.com

For scalability, continuous flow systems can be scaled up by either increasing the size of the reactor (scaling-up) or by running multiple reactors in parallel (numbering-up). This modular approach allows for a more straightforward transition from laboratory-scale synthesis to industrial production. slideshare.net The in-situ generation of hazardous reagents, such as chlorine gas from HCl and an oxidant, can also be integrated into a continuous flow setup, further enhancing the safety of the process. vapourtec.com

The table below outlines key considerations in the design of a continuous flow reactor for the synthesis of halogenated aromatic compounds.

| Design Parameter | Consideration | Benefit |

|---|---|---|

| Reactor Material | Inert to reactants and catalysts (e.g., glass, stainless steel, Hastelloy) | Prevents corrosion and contamination |

| Mixing | Efficient mixing of reactants (e.g., static mixers, microstructured reactors) | Enhances reaction rate and selectivity |

| Temperature Control | Precise temperature management (e.g., heat exchangers, jacketed reactors) | Improves safety and minimizes side reactions |

| Residence Time | Controlled by flow rate and reactor volume | Optimizes conversion and yield |

| Scalability | Modular design for easy scale-up or numbering-up | Facilitates transition to industrial production |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 2 Hydroxy 6 Methylbenzaldehyde and Its Research Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and dynamics of the molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

For instance, in 2-hydroxy-6-methylbenzaldehyde, the phenolic hydroxyl proton typically appears as a sharp singlet at a downfield chemical shift, often above 11 ppm, due to strong intramolecular hydrogen bonding with the adjacent aldehyde group. The aldehydic proton also resonates at a significantly downfield region, generally between 9.5 and 10.5 ppm, a characteristic feature of aldehydes. The aromatic protons and the methyl protons will exhibit chemical shifts influenced by their position relative to the various functional groups.

The introduction of a chlorine atom at the 3-position is expected to induce notable changes in the chemical shifts. The inductive effect of the electronegative chlorine atom would lead to a general downfield shift for the nearby protons and carbons. The precise chemical shifts can be predicted by considering the additive effects of each substituent on the benzene (B151609) ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3-Chloro-2-hydroxy-6-methylbenzaldehyde

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| Aldehyde-H | ~9.8 - 10.2 | s | - | Deshielded by the carbonyl group. |

| Hydroxyl-OH | ~11.0 - 11.5 | s | - | Intramolecular hydrogen bonding. |

| Aromatic-H4 | ~7.4 - 7.6 | d | J ≈ 8-9 | Ortho-coupled to H5. |

| Aromatic-H5 | ~6.9 - 7.1 | d | J ≈ 8-9 | Ortho-coupled to H4. |

| Methyl-H | ~2.2 - 2.5 | s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~190 - 195 | Carbonyl carbon. |

| C-2 (C-OH) | ~155 - 160 | Shielded by OH, deshielded by proximity to CHO. |

| C-3 (C-Cl) | ~120 - 125 | Deshielded by Cl. |

| C-6 (C-CH₃) | ~135 - 140 | |

| C-1 | ~120 - 125 | |

| C-4 | ~130 - 135 | |

| C-5 | ~118 - 122 | |

| CH₃ | ~15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between protons. For this compound, a cross-peak between the signals of the aromatic protons at positions 4 and 5 would be expected, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would allow for the direct assignment of the carbon signals for C4, C5, and the methyl group based on the previously assigned proton signals.

Dynamic NMR for Conformational Studies

The presence of bulky substituents ortho to the aldehyde group in this compound (the methyl group at C6) can lead to restricted rotation around the C(aryl)-C(aldehyde) single bond. This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers (rotamers). As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures. By analyzing the line shapes of the signals at different temperatures, the energy barrier to this rotation can be calculated, providing valuable insights into the conformational dynamics of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and for gaining insights into molecular structure and bonding.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: Due to the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, the O-H stretching vibration is expected to appear as a broad band in the region of 3100-3400 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while the aldehydic C-H stretch will show a characteristic band around 2700-2900 cm⁻¹. The methyl C-H stretching will be observed in the 2850-3000 cm⁻¹ range.

C=O Stretching: The carbonyl stretching of the aldehyde group is a strong and sharp band, expected in the region of 1650-1680 cm⁻¹, with its exact position influenced by conjugation and hydrogen bonding.

C=C Stretching: The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| -OH | O-H Stretch (H-bonded) | 3100 - 3400 | Broad, Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H | C-H Stretch | 2700 - 2900 | Weak |

| Methyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| C=O | C=O Stretch | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl | C-Cl Stretch | 600 - 800 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule.

For this compound, the aromatic ring vibrations, particularly the symmetric "breathing" modes, are expected to give strong signals in the Raman spectrum. The C=C and C=O stretching vibrations will also be Raman active. The C-Cl stretch is also typically well-observed in Raman spectra. Analysis of the polarization of the Raman bands can provide information about the symmetry of the vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound. For this compound, mass spectrometry is instrumental in confirming its elemental composition and elucidating its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula for this compound is C₈H₇ClO₂. The calculated monoisotopic mass, which considers the mass of the most abundant isotopes of each element (¹H, ¹²C, ¹⁶O, and ³⁵Cl), is 170.01346 Da. uni.lu

An experimental HRMS analysis would be expected to yield a molecular ion peak [M]⁺ with an m/z value that closely matches this calculated exact mass, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

In addition to the molecular ion, HRMS can identify various adducts formed during the ionization process. The predicted m/z values for common adducts of this compound are valuable for interpreting complex spectra. uni.lu

Table 1: Predicted HRMS Adducts for this compound (C₈H₇ClO₂) uni.lu

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₈ClO₂]⁺ | 171.02074 |

| [M+Na]⁺ | [C₈H₇ClNaO₂]⁺ | 193.00268 |

| [M+K]⁺ | [C₈H₇ClKO₂]⁺ | 208.97662 |

| [M+NH₄]⁺ | [C₈H₁₁ClNO₂]⁺ | 188.04728 |

| [M-H]⁻ | [C₈H₆ClO₂]⁻ | 169.00618 |

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, creating a unique fingerprint that helps to confirm the molecule's structure. While an experimental spectrum for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the functional groups present.

The molecular ion peak ([M]⁺) at m/z 170 would be observed, along with a significant [M+2]⁺ peak at m/z 172. This isotopic pattern, with a peak height ratio of approximately 3:1 for [M]⁺:[M+2]⁺, is characteristic of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Key fragmentation pathways for aromatic aldehydes include:

Loss of a hydrogen radical ([M-H]⁺): This common fragmentation for aldehydes results in a stable acylium ion, which would appear at m/z 169.

Loss of the formyl radical ([M-CHO]⁺): Cleavage of the aldehyde group would produce a fragment at m/z 141.

Loss of a chlorine atom ([M-Cl]⁺): This would lead to a fragment ion at m/z 135.

Loss of a methyl radical ([M-CH₃]⁺): Cleavage of the methyl group would result in an ion at m/z 155.

Subsequent fragmentation of these primary ions can also occur, providing further structural information. For instance, the [M-CHO]⁺ fragment could subsequently lose a methyl group to yield an ion at m/z 126. The analysis of these fragments provides corroborative evidence for the positions of the various substituents on the aromatic ring.

Table 2: Predicted Key Mass Fragments of this compound

| Fragment Ion | Proposed Loss | Predicted m/z (for ³⁵Cl) |

| [C₈H₇ClO₂]⁺ | Molecular Ion [M]⁺ | 170 |

| [C₈H₆ClO₂]⁺ | [M-H]⁺ | 169 |

| [C₇H₄ClO₂]⁺ | [M-CH₃]⁺ | 155 |

| [C₇H₇O₂]⁺ | [M-Cl]⁺ | 135 |

| [C₇H₄ClO]⁺ | [M-CHO]⁺ | 141 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.

As of this writing, a detailed single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data on its crystal system, space group, and precise atomic coordinates are not available.

However, based on analogous structures, such as other substituted salicylaldehyde (B1680747) derivatives, several structural features can be anticipated. The molecule is expected to be largely planar due to the sp² hybridization of the atoms in the benzene ring and the aldehyde group. A strong intramolecular hydrogen bond is predicted to form between the hydrogen of the hydroxyl group and the oxygen of the adjacent aldehyde group. This is a common feature in 2-hydroxybenzaldehyde derivatives and results in the formation of a stable six-membered pseudo-ring, which significantly influences the molecule's conformation and chemical properties.

In the absence of experimental data, the crystal packing and intermolecular interactions can be hypothesized based on the functional groups present in the this compound molecule. The arrangement of molecules in the solid state is driven by a combination of weak non-covalent interactions.

Hydrogen Bonding: While the primary hydrogen bond is expected to be intramolecular, it is possible for weaker intermolecular C-H···O interactions to occur between the aldehyde or aromatic C-H groups of one molecule and the oxygen atoms of a neighboring molecule.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, are a significant cohesive force in the crystal lattice of many aromatic compounds. The stacking might be in an offset face-to-face arrangement to minimize steric hindrance from the substituents.

Halogen Interactions: The chlorine atom can participate in halogen bonding (C-Cl···O) or other dipole-dipole interactions, further stabilizing the crystal packing arrangement.

Computational and Theoretical Investigations of 3 Chloro 2 Hydroxy 6 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Chloro-2-hydroxy-6-methylbenzaldehyde, DFT calculations would provide deep insights into its structural, spectroscopic, and electronic properties. However, specific DFT data for this compound are not available in the reviewed literature.

Geometry Optimization and Energetic Stability

A geometry optimization calculation would determine the most stable three-dimensional arrangement of the atoms in the this compound molecule. This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching or bending of bonds. This analysis is crucial for the structural characterization of the compound.

Table 2: Hypothetical Vibrational Frequencies and Assignments (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | Data not available |

| C=O Stretch | Data not available |

| C-Cl Stretch | Data not available |

| C-H Stretch (Aromatic) | Data not available |

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electron donation (HOMO) and acceptance (LUMO).

Table 3: Hypothetical Electronic Properties (Note: This table is for illustrative purposes only, as specific data is unavailable.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species.

Identification of Electrophilic and Nucleophilic Sites

The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. For this compound, one would expect negative potential near the oxygen atoms of the hydroxyl and aldehyde groups, and positive potential near the hydrogen atoms.

Prediction of Reactivity Patterns

By identifying the electrophilic and nucleophilic sites, the MEP map allows for the prediction of the molecule's reactivity patterns in various chemical reactions. It can help in understanding intermolecular interactions, such as hydrogen bonding, and in predicting the initial steps of reaction mechanisms. Without specific calculations, a detailed prediction of reactivity for this compound remains speculative.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of molecules. These calculations can elucidate a range of descriptors that are crucial for understanding the behavior of this compound.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. For similar aromatic aldehydes, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine these energies. iucr.orgiucr.org

From these fundamental energies, several reactivity indices can be derived to provide a more nuanced understanding of the molecule's chemical behavior. These indices, often calculated using Koopmans' theorem, include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors, when calculated for this compound, would provide a comprehensive profile of its electronic structure and reactivity. The presence of the electron-withdrawing chloro group and the electron-donating hydroxyl and methyl groups on the benzaldehyde (B42025) ring will significantly influence these parameters.

Table 1: Hypothetical Quantum Chemical Descriptors and Reactivity Indices for this compound This table is illustrative and presents the type of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations for this molecule.

| Parameter | Symbol | Formula | Typical Value Range (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.0 to -7.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential | I | -EHOMO | 6.0 to 7.0 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Electronegativity | χ | (I + A) / 2 | 3.75 to 4.75 |

| Chemical Hardness | η | (I - A) / 2 | 2.0 to 2.5 |

| Chemical Softness | S | 1 / η | 0.4 to 0.5 |

| Electrophilicity Index | ω | χ² / 2η | 2.8 to 4.5 |

Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods are invaluable for visualizing, quantifying, and understanding these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. The Hirshfeld surface is defined as the region where the contribution to the electron density from the pro-molecule is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, one can gain insights into the nature and strength of intermolecular contacts. Key properties mapped include:

dnorm: A normalized contact distance that highlights regions of close intermolecular contact. Negative dnorm values (typically colored red) indicate contacts shorter than the van der Waals radii, suggesting strong interactions like hydrogen bonds. iucr.org

Shape Index: This property helps to identify complementary hollows and bumps on the surface, which are characteristic of π-π stacking interactions. nih.gov

Curvedness: This property can also indicate flat regions on the surface that are often associated with π-π stacking. nih.gov

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound This table presents a hypothetical breakdown of intermolecular contacts based on analyses of similar compounds.

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50 | Represents general van der Waals forces and is often the most significant contributor. iucr.org |

| C···H/H···C | 20 - 30 | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing. iucr.org |

| O···H/H···O | 10 - 20 | Corresponds to hydrogen bonding interactions involving the hydroxyl and aldehyde groups. nih.gov |

| Cl···H/H···Cl | 5 - 15 | Highlights the role of the chlorine atom in forming halogen bonds or other weak interactions. |

| C···C | 5 - 10 | Suggests the presence of π-π stacking interactions between the aromatic rings. nih.gov |

The presence of a hydroxyl group and a carbonyl group in this compound makes it highly likely to form hydrogen bonds. An intramolecular O—H···O hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a common feature in ortho-hydroxybenzaldehydes. nih.gov This interaction forms a stable six-membered ring, which influences the planarity and conformational preference of the molecule.

In the crystalline state, intermolecular hydrogen bonds can also play a significant role in dictating the supramolecular architecture. While the intramolecular hydrogen bond is strong, the potential for intermolecular C—H···O or C—H···Cl interactions exists, which can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov The specific nature of the hydrogen bonding network would depend on the crystal packing and can be elucidated through detailed crystallographic studies complemented by computational analysis. Theoretical studies can confirm the presence and geometry of these bonds and quantify their energetic contributions to the stability of the crystal lattice.

Derivatization and Functionalization Strategies Involving 3 Chloro 2 Hydroxy 6 Methylbenzaldehyde

Synthesis of Schiff Bases and Related Imines

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a prominent class of ligands in coordination chemistry. nih.gov They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone. teikyomedicaljournal.com The functionalization of 3-Chloro-2-hydroxy-6-methylbenzaldehyde via the formation of Schiff bases is a primary strategy for creating multidentate ligands with tailored electronic and steric properties.

Condensation Reactions with Primary Amines

The synthesis of Schiff bases from this compound is readily achieved through a condensation reaction with a variety of primary aliphatic and aromatic amines. The reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695) or methanol (B129727). neliti.com The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. semanticscholar.org The general reaction scheme is presented below:

General Reaction Scheme: this compound + R-NH₂ → 3-Chloro-2-hydroxy-6-methyl-N-(R)benzilideneimine + H₂O

The resulting Schiff base precipitates from the solution upon cooling and can be purified by recrystallization. The nature of the 'R' group from the primary amine significantly influences the solubility, stability, and coordinating ability of the resulting Schiff base ligand. A variety of primary amines can be utilized in this synthesis, leading to a diverse library of iminobenzaldehyde derivatives.

Structural Characterization of Iminobenzaldehyde Derivatives

The structural elucidation of the synthesized Schiff bases is crucial for understanding their properties and behavior as ligands. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy: A key piece of evidence for the formation of a Schiff base is the appearance of a characteristic absorption band in the IR spectrum corresponding to the stretching vibration of the azomethine (C=N) group. This band typically appears in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine further confirms the condensation reaction. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable tools for the structural characterization of these derivatives. In the ¹H NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The chemical shifts of the aromatic and methyl protons provide further information about the electronic environment of the molecule. nih.gov In the ¹³C NMR spectrum, the resonance of the azomethine carbon atom is observed in the range of δ 160-170 ppm. mdpi.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized Schiff bases, confirming their elemental composition. nih.gov

Below is a table summarizing the characteristic spectroscopic data for a representative Schiff base derived from this compound and a primary amine.

| Spectroscopic Technique | Characteristic Feature | Typical Range/Value |

| FT-IR | ν(C=N) stretching | 1610-1630 cm⁻¹ |

| ν(O-H) stretching | 3200-3400 cm⁻¹ (broad) | |

| ¹H NMR | δ(-CH=N-) proton | 8.2-8.8 ppm (singlet) |

| δ(Ar-OH) proton | 12.0-14.0 ppm (singlet) | |

| δ(-CH₃) protons | 2.3-2.6 ppm (singlet) | |

| ¹³C NMR | δ(C=N) carbon | 162-168 ppm |

Coordination Chemistry and Ligand Design

The Schiff bases derived from this compound are excellent ligands for the coordination of a wide range of metal ions, particularly transition metals. The presence of the phenolic oxygen and the imine nitrogen atoms allows these ligands to act as bidentate chelating agents, forming stable metal complexes. nih.gov

Preparation of Metal Chelates with Transition Metal Ions

The synthesis of metal complexes with these Schiff base ligands is typically achieved by reacting the ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent. The reaction is often carried out at an elevated temperature to facilitate complex formation. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants. Common transition metal ions that form stable complexes with these types of ligands include Cu(II), Ni(II), Co(II), and Zn(II). science.gov

General Reaction Scheme: n(Schiff Base Ligand) + M(X)ₘ → [M(Schiff Base Ligand)ₙ]Xₘ (where M = transition metal ion, X = anion, and n = number of ligand molecules)

The resulting metal complexes often precipitate from the reaction mixture and can be purified by washing with appropriate solvents.

Investigation of Coordination Modes and Geometries

The Schiff base ligands derived from this compound typically coordinate to the metal center in a bidentate fashion through the deprotonated phenolic oxygen and the nitrogen atom of the azomethine group. nih.gov This mode of coordination leads to the formation of a stable six-membered chelate ring.

The geometry of the resulting metal complex is dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. For example, with a metal-to-ligand ratio of 1:2, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes will typically exhibit an octahedral geometry. researchgate.net Spectroscopic and magnetic studies are crucial in determining the coordination geometry.

Spectroscopic and Magnetic Characterization of Metal Complexes

IR Spectroscopy: Upon complexation, the IR spectrum of the Schiff base ligand undergoes noticeable changes. The ν(C=N) stretching frequency often shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal center. neliti.com The disappearance of the broad ν(O-H) band of the ligand confirms the deprotonation of the phenolic hydroxyl group upon coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes provide valuable information about their geometry. The spectra typically show intense bands in the UV region due to intra-ligand π→π* and n→π* transitions. In the visible region, weaker d-d transition bands can be observed for transition metal complexes with partially filled d-orbitals. The position and number of these d-d bands are indicative of the coordination geometry around the metal ion. nih.gov

Magnetic Susceptibility Measurements: The magnetic properties of the metal complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. researchgate.net Magnetic susceptibility measurements at room temperature can be used to calculate the effective magnetic moment (μ_eff). The value of μ_eff helps in determining the geometry and the spin state of the complex. For example, Cu(II) complexes with one unpaired electron are expected to have a magnetic moment of around 1.73 B.M., while high-spin octahedral Co(II) complexes with three unpaired electrons typically exhibit magnetic moments in the range of 4.3-5.2 B.M. researchgate.net

The following table presents representative data for a series of transition metal complexes with a Schiff base derived from this compound.

| Metal Ion | Proposed Geometry | ν(C=N) in Complex (cm⁻¹) | d-d Transitions (nm) | Magnetic Moment (μ_eff, B.M.) |

| Cu(II) | Square Planar | ~1605 | ~620, ~540 | ~1.75 |

| Ni(II) | Square Planar | ~1608 | ~550, ~480 | Diamagnetic |

| Co(II) | Tetrahedral | ~1602 | ~680, ~610 | ~4.40 |

| Zn(II) | Tetrahedral | ~1610 | - | Diamagnetic |

Further Functionalization of the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that can be readily converted into a range of other functionalities, thereby expanding the synthetic utility of the parent molecule.

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an ester, providing access to a diverse set of derivatives.

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-chloro-2-hydroxy-6-methylbenzoic acid. This transformation can be achieved using a variety of oxidizing agents. A common method for the oxidation of salicylaldehydes to salicylic (B10762653) acids is the use of hydrogen peroxide in the presence of a suitable catalyst. For instance, the enzyme NahF has been shown to catalyze the oxidation of salicylaldehyde (B1680747) to salicylic acid. researchgate.net Other chemical methods, such as the use of Tollens' reagent, can also effect this transformation. A palladium-catalyzed domino oxidation/arylation/protodecarboxylation reaction of salicylaldehydes has been reported, which proceeds through an initial oxidation to a salicylic acid intermediate. nih.govd-nb.info

Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, (3-chloro-2-hydroxy-6-methyl)phenyl)methanol. This reduction is typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be employed for this purpose. A lipase-catalyzed process has also been reported for the selective oxidation of salicylic alcohols to salicylaldehydes, a reversible process that highlights the accessibility of the alcohol from the aldehyde. mdpi.com

Formation of Esters: Esters can be synthesized from this compound through a few different routes. One common method is the esterification of the corresponding carboxylic acid (obtained from oxidation of the aldehyde) with an alcohol in the presence of an acid catalyst. chemguide.co.uk Alternatively, esters can be formed from the alcohol derivative (obtained from reduction of the aldehyde) by reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640). chemguide.co.uk

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 3-Chloro-2-hydroxy-6-methylbenzoic acid | H₂O₂, Tollens' reagent, Pd catalyst |

| Reduction | (3-Chloro-2-hydroxy-6-methyl)phenyl)methanol | NaBH₄, LiAlH₄, Catalytic Hydrogenation (Pd/C) |

| Esterification | Corresponding esters | From carboxylic acid: Alcohol, acid catalyst. From alcohol: Carboxylic acid/acyl chloride/acid anhydride |

The carbonyl group of the aldehyde readily undergoes condensation reactions with nitrogen-based nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These derivatives are important in their own right and as intermediates for further synthetic transformations.

Oxime Formation: The reaction of this compound with hydroxylamine (NH₂OH) leads to the formation of this compound oxime. This reaction is typically carried out in a suitable solvent, and the product can exist as a mixture of (E) and (Z) isomers. The Takai olefination of salicylaldehydes, a related transformation, shows that substituents on the ring can influence the stereochemical outcome. beilstein-journals.org

Hydrazone Formation: Similarly, reaction with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are often used for the characterization of aldehydes and ketones. Chromone-hydrazone derivatives have been synthesized from 3-formylchromone and various hydrazine compounds, showcasing the general applicability of this reaction. mdpi.com

| Reactant | Product Type |

|---|---|

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (N₂H₄) | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Reactions Involving the Aromatic Ring Substituents

The hydroxyl, methyl, and chloro groups on the aromatic ring of this compound can also be selectively modified, although care must be taken to avoid unwanted reactions with the aldehyde functionality.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. Selective O-alkylation can be achieved under carefully controlled conditions. researchgate.net The choice of base, alkylating agent, and solvent is crucial to prevent side reactions. The hydroxyl group can also be converted to a better leaving group for subsequent nucleophilic substitution reactions.

Modification of the Methyl Group: The methyl group can be oxidized under certain conditions. The benzylic C-H bonds of methyl-substituted benzenes are susceptible to oxidation. worktribe.com Selective benzylic oxidation of functionalized alkyl arenes can be achieved using specific catalytic systems. liv.ac.ukmdpi.com For example, manganese catalysts have been shown to enable the methylene (B1212753) oxidation of benzylic compounds with hydrogen peroxide. liv.ac.uk The oxidation of xylenes (B1142099) has been studied, providing insights into the reactivity of methyl groups on a benzene (B151609) ring. acs.org

The chlorine atom on the aromatic ring can be replaced by another halogen, such as fluorine or iodine, through a halogen exchange reaction. These reactions are often catalyzed by transition metals like copper or palladium.

Copper-Catalyzed Halogen Exchange: Copper(I) iodide, often in the presence of a ligand such as a diamine, can catalyze the conversion of aryl bromides and chlorides to aryl iodides. mdma.chorganic-chemistry.orgresearchgate.netnih.gov This "aromatic Finkelstein reaction" is a mild and general method that tolerates a variety of functional groups. organic-chemistry.orgnih.gov

Palladium-Catalyzed Halogen Exchange: Palladium complexes can also catalyze halogen exchange reactions. nih.govrsc.org Palladium-catalyzed coupling reactions of chloroaryls in water have been investigated, demonstrating the feasibility of transformations involving the C-Cl bond. rsc.org The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Cyclization and Heterocyclic Compound Formation

The presence of the hydroxyl and aldehyde groups in a 1,2-relationship on the benzene ring makes this compound an excellent precursor for the synthesis of various oxygen-containing heterocyclic compounds.

Synthesis of Coumarins: Coumarins can be synthesized from salicylaldehydes through various condensation reactions. For example, the Knoevenagel condensation of salicylaldehydes with active methylene compounds like diethylmalonate can lead to coumarin (B35378) derivatives. jetir.orgnih.gov Another approach involves the reaction of salicylaldehydes with aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions. rsc.org

Synthesis of Chromones: Chromones are another class of heterocyclic compounds that can be synthesized from 2-hydroxybenzaldehydes. The synthesis of chromone-hydrazones from 3-formylchromone has been reported, indicating that the chromone (B188151) skeleton can be constructed from salicylaldehyde derivatives. mdpi.com The Vilsmeier-Haack reaction on 2-hydroxyacetophenones is a common method for preparing 3-formylchromones, which are valuable intermediates. mdpi.com

Synthesis of Benzofurans: Benzofurans can also be synthesized from salicylaldehydes. One method involves the reaction of salicylaldehydes with nitroepoxides in a catalyst-free reaction. acs.orgnih.gov Another approach is the base-mediated cyclocondensation of 2-hydroxybenzaldehydes with reagents like 3-bromo-1-(arylsulfonyl)propenes. rsc.org

| Heterocyclic System | General Synthetic Strategy from Salicylaldehydes |

|---|---|

| Coumarins | Knoevenagel condensation with active methylene compounds; Reaction with 1,1-dibromo-1-alkenes |

| Chromones | Often synthesized from 2-hydroxyacetophenones, which can be related to salicylaldehydes. 3-Formylchromones are key intermediates. |

| Benzofurans | Reaction with nitroepoxides; Base-mediated cyclocondensation with bromo-propenes. |

Synthesis of Benzofuran (B130515) and Chromone Derivatives

The strategic placement of the hydroxyl and formyl groups on the aromatic ring of this compound makes it a suitable starting material for the synthesis of fused heterocyclic systems like benzofurans and chromones. These scaffolds are of significant interest due to their presence in a wide array of biologically active compounds. scienceopen.com

Benzofuran Derivatives:

One of the common methods for synthesizing benzofuran derivatives from salicylaldehydes is the Rap-Stoermer condensation . researchgate.netresearchgate.net This reaction typically involves the condensation of a salicylaldehyde derivative with an α-haloketone in the presence of a base. For this compound, this would involve a reaction with a suitable α-haloketone to yield a substituted benzofuran. The general scheme for this reaction is presented below.

Table 1: Plausible Synthesis of Benzofuran Derivatives via Rap-Stoermer Condensation

| Reactant 1 | Reactant 2 (α-haloketone) | Base | Product |

| This compound | Phenacyl bromide | K₂CO₃ | 2-Benzoyl-7-chloro-4-methylbenzofuran |

| This compound | Chloroacetone (B47974) | NaOEt | 2-Acetyl-7-chloro-4-methylbenzofuran |

This table represents a plausible synthetic pathway, as specific experimental data for this compound in this reaction was not available in the searched literature.

Another approach involves the reaction of salicylaldehyde with chloroacetone in the presence of potassium carbonate to form a 2-acetylbenzofuran (B162037) derivative. researchgate.net Further modifications can then be carried out on the resulting benzofuran scaffold.

Chromone Derivatives:

The synthesis of chromones from 2-hydroxy-substituted benzaldehydes can be achieved through various methods. One notable example is the reaction of a related compound, 3-chloro-2-hydroxybenzaldehyde, with acetic anhydride and sodium acetate, which yields an 8-chloro-chromen-2-one. This suggests a similar reactivity for this compound.

Furthermore, the Vilsmeier-Haack formylation of 2-hydroxyacetophenones is a known route to chromone-3-carbaldehydes, which are versatile intermediates. semanticscholar.org While the starting material in this case is a benzaldehyde (B42025), analogous cyclization strategies can be envisioned. For instance, reaction with a suitable three-carbon synthon under appropriate conditions could lead to the formation of the chromone ring.

Table 2: Potential Chromone Derivatives from this compound

| Reaction Type | Reagents | Plausible Product |

| Perkin-like condensation | Acetic anhydride, Sodium acetate | 8-Chloro-5-methyl-2H-chromen-2-one |

| Condensation | Diethyl malonate, Piperidine | Ethyl 8-chloro-5-methyl-4-oxo-4H-chromene-3-carboxylate |

This table outlines potential synthetic routes to chromone derivatives based on established methodologies for similar substrates.

Ring-Chain Tautomerism Studies in Cyclic Derivatives

Ring-chain tautomerism is a phenomenon where cyclic and open-chain structures coexist in equilibrium. This is particularly common in derivatives of hydroxyaldehydes, such as Schiff bases and hemiacetals.

While specific studies on the ring-chain tautomerism of cyclic derivatives of this compound are not extensively documented in the available literature, the potential for such equilibria exists in its derivatives. For instance, the condensation of this compound with primary amines would yield Schiff bases (imines). The presence of the ortho-hydroxyl group allows for the possibility of intramolecular cyclization to form a substituted 1,3-benzoxazine derivative.

The position of the equilibrium between the open-chain Schiff base and the cyclic 1,3-benzoxazine would be influenced by several factors, including the nature of the substituent on the nitrogen atom, the solvent, and the temperature. researchgate.net Electron-withdrawing groups on the amine would likely favor the open-chain form, while bulky substituents might influence the steric accessibility for cyclization.

Table 3: Potential Ring-Chain Tautomerism in a Schiff Base Derivative

| Open-Chain Tautomer (Schiff Base) | Cyclic Tautomer (1,3-Benzoxazine) | Influencing Factors |

| 2-[(Alkyl/Arylimino)methyl]-6-chloro-3-methylphenol | 4-Alkyl/Aryl-5-chloro-8-methyl-3,4-dihydro-2H-1,3-benzoxazine | Solvent polarity, Temperature, Steric and electronic nature of the N-substituent |

This table illustrates a potential tautomeric equilibrium for a hypothetical Schiff base derivative of this compound.

Detailed structural analysis, typically employing techniques such as X-ray crystallography and NMR spectroscopy (both in solution and solid-state), would be necessary to unequivocally characterize the predominant tautomeric form and to study the dynamics of the equilibrium. researchgate.netrsc.org

Applications of 3 Chloro 2 Hydroxy 6 Methylbenzaldehyde and Its Derivatives in Advanced Chemical Research

Development of Novel Organic Building Blocks

The unique arrangement of functional groups in 3-Chloro-2-hydroxy-6-methylbenzaldehyde makes it a valuable precursor for the construction of more complex molecular architectures. Its reactivity can be selectively targeted to build intricate organic systems.

Precursors for Complex Polyaromatic Systems

Substituted benzaldehydes are fundamental starting materials in the synthesis of polycyclic aromatic hydrocarbons (PAHs). acs.orgwikipedia.org Various synthetic strategies, such as the Haworth synthesis, utilize Friedel-Crafts reactions to build additional aromatic rings onto a starting benzene (B151609) derivative. wikipedia.org The functional groups on this compound can influence the regioselectivity of these cyclization reactions, offering a pathway to specifically structured PAHs. The presence of the chloro and methyl groups can direct the position of further substitutions, while the hydroxyl and aldehyde groups can participate in or be modified to facilitate cyclization.

The general approach for synthesizing PAHs often involves the reaction of an arene with an anhydride (B1165640), followed by reduction and a second acylation to close the ring. wikipedia.org In the context of this compound, the electron-donating effects of the hydroxyl and methyl groups, combined with the directing effect of the chloro group, would likely influence the reactivity and outcome of such synthetic routes.

Intermediates in Multi-Step Organic Synthesis

The aldehyde and hydroxyl groups of this compound are particularly useful for a variety of chemical transformations, positioning it as a key intermediate in multi-step synthetic pathways. Salicylaldehyde (B1680747) and its derivatives are known to undergo reactions such as Knoevenagel condensations, which are crucial for the synthesis of chromane (B1220400) derivatives like flavans and flavones. beilstein-journals.org

The aldehyde group can be readily converted into other functional groups, such as alcohols, carboxylic acids, or imines, further expanding its synthetic utility. The hydroxyl group can be protected or activated to participate in ether or ester formation. This versatility allows for the sequential addition of molecular complexity, a cornerstone of modern organic synthesis. organic-chemistry.orggoogle.com

Materials Science Applications

The electronic properties conferred by the substituted aromatic ring in this compound and its derivatives make them promising candidates for the development of advanced materials with specific optical and electronic functionalities.

Design of Fluorescent Sensors and Probes

Derivatives of salicylaldehyde are widely used in the design of fluorescent sensors for the detection of various metal ions. mdpi.comrsc.orgccspublishing.org.cn A common strategy involves the synthesis of Schiff bases through the condensation of the aldehyde with a primary amine. mdpi.comresearchgate.net These Schiff base ligands can exhibit changes in their fluorescence properties upon coordination with a metal ion. mdpi.com

The substituents on the salicylaldehyde ring play a crucial role in tuning the photophysical properties of the resulting sensor. researchgate.net For instance, electron-donating or withdrawing groups can alter the emission wavelength and quantum yield. The chloro and methyl groups in this compound would be expected to modulate the electronic structure of its Schiff base derivatives, potentially leading to sensors with high selectivity and sensitivity for specific analytes. The formation of a Schiff base with a fluorophore-containing amine is a common approach to creating a "turn-on" or "turn-off" fluorescent response.

Table 1: Examples of Salicylaldehyde-Based Schiff Base Fluorescent Sensors

| Salicylaldehyde Derivative | Target Analyte | Sensing Mechanism |

| 5-Methyl salicylaldehyde derivative | Al³⁺ | Excited-State Intramolecular Proton Transfer (ESIPT) modulation |

| 4-(diethylamino)-2-hydroxybenzaldehyde derivative | Cu²⁺ | Fluorescence quenching |

| Salicylaldehyde-naphthalimide derivative | Mg²⁺ | Aggregation-Induced Emission (AIE) and ESIPT |

This table is illustrative and based on research on related compounds.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with a donor-π-acceptor (D-π-A) framework are known to exhibit significant non-linear optical (NLO) properties. Schiff bases derived from substituted salicylaldehydes can be designed to have such a structure, making them attractive for applications in optoelectronics and photonics. researchgate.netuobasrah.edu.iqnih.gov The NLO response of these materials arises from the intramolecular charge transfer from the electron-donating group to the electron-accepting group through the π-conjugated system. researchgate.net

The hydroxyl group in the salicylaldehyde moiety can act as an electron donor, while the imine group of the Schiff base can be part of the π-bridge. By carefully selecting the amine component, an electron-accepting group can be introduced to complete the D-π-A motif. The chloro and methyl substituents on the this compound backbone would further influence the electronic properties and, consequently, the NLO response of its derivatives. nih.gov

Table 2: Factors Influencing NLO Properties of Schiff Bases

| Molecular Feature | Impact on NLO Properties |

| Donor and Acceptor Strength | Stronger donor and acceptor groups generally lead to a larger NLO response. |

| π-Conjugation Length | A longer conjugated system can enhance the NLO effect. |

| Molecular Planarity | A more planar structure facilitates electron delocalization and improves NLO properties. |

| Substituents on Aromatic Rings | Electron-donating or withdrawing groups can tune the intramolecular charge transfer and NLO response. |

This table presents general principles in the design of NLO materials.

Development of Photoresponsive Materials

Salicylaldehyde derivatives, particularly their Schiff bases, have been investigated for their photochromic properties. researchgate.net Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. elsevierpure.com N-salicylideneaniline Schiff bases, for example, can exhibit photochromism based on an intermolecular proton transfer mechanism. researchgate.net